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molecular formula C10H17N5O B8500492 2-Amino-4-morpholino-6-propyl-1,3,5-triazine

2-Amino-4-morpholino-6-propyl-1,3,5-triazine

Cat. No. B8500492
M. Wt: 223.28 g/mol
InChI Key: GOIPIEMTOZZMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956363

Procedure details

4 g (0.05 mole) of acetyl chloride are added dropwise into a solution of 11.2 g (0.05 mole) of 2-amino-4-morpholino-6-propyl-1,3,5-triazine in 100 ml of anhydrous pyridine at room temperature. The mixture is stirred for 6 hours and then allowed to stand for 48 hours. The pyridine hydrochloride is filtered off and the filtrate is evaporated under reduced pressure. The residue obtained is taken up once in toluene, and the mixture is evaporated again. The residue is then taken up in dichloromethane and the solution is washed with water and dried over sodium sulfate. The residue obtained after evaporation of the solvent is purified by chromatography over silica (eluent: 90:10 v/v) dichloromethane-ethanol) and the product is finally recrystallized from ethyl acetate. 5.75 g of N-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)-acetamide are obtained. Yield: 43.4%. M.P.: 141°-142° C. (Compound 21a). Hydrochloride: M.P.: 145°-146° C. (isopropyl alcohol-ether). (Compound 21b).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[N:11]=[C:10]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[N:9]=[C:8]([CH2:18][CH2:19][CH3:20])[N:7]=1>N1C=CC=CC=1.C1(C)C=CC=CC=1>[O:15]1[CH2:14][CH2:13][N:12]([C:10]2[N:9]=[C:8]([CH2:18][CH2:19][CH3:20])[N:7]=[C:6]([NH:5][C:1](=[O:3])[CH3:2])[N:11]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
11.2 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N1CCOCC1)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The pyridine hydrochloride is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated again
WASH
Type
WASH
Details
the solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
is purified by chromatography over silica (eluent: 90:10 v/v) dichloromethane-ethanol) and the product
CUSTOM
Type
CUSTOM
Details
is finally recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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